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Hematologic Adverse Events with Vecabrutinib

The table below summarizes the hematologic adverse events observed in the phase Ib study of Vecabrutinib.

"Treatment-emergent" includes all events that occurred during the study, while "Treatment-related" includes

only those events the investigator attributed to the drug [1] [2].

Adverse Event
All-Grade, Treatment-
Emergent

Grade ≥3, Treatment-
Emergent

Grade ≥3, Treatment-
Related

Anemia 31% (12/39 patients) 23% (9/39 patients) 2.6% (1/39 patients)

Neutropenia Information Not Specified 13% (5/39 patients) 2.6% (1/39 patients)

Thrombocytopenia Information Not Specified 10% (4/39 patients) 0%

Leukocytosis Information Not Specified 5.1% (2/39 patients) 5.1% (2/39 patients)

Key Safety Findings from the Trial:

Tolerability: Vecabrutinib was generally well-tolerated. The maximum tolerated dose was not
reached, with the highest dose studied being 410 mg twice daily [1].
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Dose Dependency: No obvious pattern of dose-dependent toxicity was observed. Notably, no Grade
≥3 adverse events were reported at the two highest dose levels [1].
Serious Events: Serious adverse events (SAEs) were reported in seven patients. Those involving

hematologic events included lymphocytosis and hematuria (each in one patient). However, the
investigators did not consider any of these SAEs to be related to vecabrutinib [1].

Dose-Limiting Toxicity (DLT): One patient experienced a DLT at the 41 mg BID dose level due to
Grade 3 alanine aminotransferase (ALT) elevation. This was a hepatic, not hematologic, event [1].

Mechanism of Action & Experimental Context

Understanding the drug's mechanism and trial design is crucial for interpreting safety data.
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Trial Population: The safety data comes from a high-risk, heavily pre-treated patient population (median of

four prior therapies) with relapsed/refractory B-cell malignancies, most with CLL (77%) [1]. This context is
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vital as the underlying disease and prior treatments can influence the baseline risk and attribution of

hematologic adverse events.

Management & Monitoring Guidelines

While specific protocols for vecabrutinib are not published, general principles for managing BTK inhibitor-

related adverse events can be applied [3].

Routine Monitoring: Conduct regular complete blood count (CBC) tests. For stable patients,

assessments every 3 months are typical, often coordinated with clinical visits [3].
Dose Modification: Management typically involves dose modifications (reduction or temporary

holds) and supportive care, depending on the severity and persistence of the adverse event [3].
Clinical Considerations: The trial data suggests that vecabrutinib had a manageable safety profile

with primarily low-grade hematologic events. The lack of dose-dependent toxicity and few treatment-
related serious events indicates that within the studied dose range, hematologic adverse events may

not be a primary dose-limiting concern [1].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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